molecular formula C8H7NO2 B593744 5H-[1,4]dioxepino[5,6-c]pyridine CAS No. 128782-31-0

5H-[1,4]dioxepino[5,6-c]pyridine

Cat. No.: B593744
CAS No.: 128782-31-0
M. Wt: 149.149
InChI Key: FLLMWGKEPCMTET-UHFFFAOYSA-N
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Description

5H-[1,4]dioxepino[5,6-c]pyridine is a high-value fused heterocyclic compound of significant interest in advanced chemical synthesis and pharmaceutical research. This compound features a unique seven-membered 1,4-dioxepine ring annulated to a pyridine ring, a structural motif that has been identified as a key intermediate in synthetic pathways for complex nitrogen-containing bicyclic frameworks . Research indicates that such dioxepino-pyridine structures can serve as versatile precursors in the diastereoselective synthesis of pharmacologically relevant cores, including 5,6,7,8-tetrahydroindolizinones, which are found in natural products with documented antimicrobial and antitumor activities . Supplied with a minimum purity of 99% and packaged for industrial handling , this reagent is designed for use in method development and exploratory chemistry within laboratory settings. This compound (CAS 128782-31-0) is intended for research applications by qualified professionals and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128782-31-0

Molecular Formula

C8H7NO2

Molecular Weight

149.149

IUPAC Name

5H-[1,4]dioxepino[5,6-c]pyridine

InChI

InChI=1S/C8H7NO2/c1-2-9-5-8-7(1)6-10-3-4-11-8/h1-5H,6H2

InChI Key

FLLMWGKEPCMTET-UHFFFAOYSA-N

SMILES

C1C2=C(C=NC=C2)OC=CO1

Synonyms

5H-1,4-Dioxepino[5,6-c]pyridine(9CI)

Origin of Product

United States

Synthetic Methodologies for 5h 1 2 Dioxepino 5,6 C Pyridine and Derivatives

Retrosynthetic Analysis of the 5H-Current time information in Bangalore, IN.rsc.orgdioxepino[5,6-c]pyridine Core

Retrosynthetic analysis is a powerful method for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.indeanfrancispress.com This process involves imaginary bond disconnections that correspond to reliable forward-direction chemical reactions. egrassbcollege.ac.in

The most logical disconnections for the 1,4-dioxepin ring involve breaking the two ether C-O bonds. This approach points to two primary precursor types: a dihydroxypyridine and a suitable two-carbon electrophile, or a pyridine (B92270) substituted with two ortho-positioned oxygen nucleophiles and a 1,2-dihaloethane equivalent.

A primary retrosynthetic pathway (Strategy A) involves disconnecting the two C-O ether bonds of the dioxepin ring. This leads back to a key intermediate: a substituted pyridine with two adjacent hydroxyl groups (a catechol-like pyridine), specifically 3,4-dihydroxypyridine , and a two-carbon unit with two leaving groups, such as 1,2-dibromoethane .

Strategy A: Double Etherification

Target: 5H- Current time information in Bangalore, IN.rsc.orgdioxepino[5,6-c]pyridine

Disconnection: Two C(aryl)-O bonds

Precursors: 3,4-dihydroxypyridine and a C2-dielectrophile (e.g., 1,2-dibromoethane)

An alternative disconnection (Strategy B) involves a tandem oxidation and iodolactonization approach, which has been demonstrated for related benzodioxepinone systems. acs.org This would imply a precursor with an alkenyl ether at the C-3 position and a formyl group at the C-4 position of the pyridine ring.

Constructing the pyridine ring can be envisioned as either building it onto a pre-formed dioxepin ring or forming it concurrently with the dioxepin ring. A common strategy for forming fused pyridine rings is through annulation, where a new ring is built onto an existing system. acs.orgscripps.edu

Retrosynthetically, this involves disconnecting the pyridine ring to reveal a precursor containing the intact dioxepin ring. For instance, a disconnection following the logic of a Hantzsch-like pyridine synthesis would lead to a β-dicarbonyl equivalent derived from the dioxepin ring, an aldehyde, and ammonia (B1221849). However, a more practical approach often involves building the pyridine ring from an appropriately substituted precursor. ias.ac.inbohrium.com For example, a substituted 1,4-dioxepin could be functionalized to introduce nitrogen and subsequent cyclization to form the fused pyridine ring. nih.gov

Classical and Modern Synthetic Approaches to the Dioxepin Ring Formation

The formation of the seven-membered dioxepin ring is a critical step in the synthesis of the target molecule. Both classical and modern methods can be applied, often involving cyclization or condensation reactions. vulcanchem.com

The Williamson ether synthesis is a classical and effective method for forming ether linkages. In the context of 5H- Current time information in Bangalore, IN.rsc.orgdioxepino[5,6-c]pyridine, this would involve the reaction of a pyridine-3,4-diolate with a 1,2-dihaloalkane. The success of this intramolecular double etherification depends on factors such as ring strain and reaction conditions, including the choice of base and solvent.

A modern and highly efficient method for forming similar 3,4-alkylenedioxy rings is the double Mitsunobu reaction. researchgate.net This reaction allows for the formation of the two ether bonds under mild conditions from a diol and a di-alcohol. For the target molecule, this would involve reacting a pyridine-3,4-diol (B75182) with ethylene (B1197577) glycol in the presence of a phosphine (B1218219) and an azodicarboxylate.

Table 1: Comparison of Dioxepin Ring Cyclization Methods

MethodPrecursorsKey ReagentsGeneral Applicability
Williamson Ether SynthesisPyridine-3,4-diol, 1,2-DihaloethaneBase (e.g., NaH, K₂CO₃)Good for simple, unsubstituted dioxepin rings.
Mitsunobu ReactionPyridine-3,4-diol, Ethylene GlycolDEAD/DIAD, PPh₃Mild conditions, good for more complex substrates. researchgate.net
Tandem Oxidation/Iodolactonization2-O-alkenyl-pyridine-3-carbaldehydeCuI, TBHP, I₂Forms a dioxepinone derivative, requiring further modification. acs.org

Another approach is the ring-closing metathesis (RCM) of a pyridine precursor bearing two ortho-alkenyl ether substituents. While more common for carbocyclic rings, RCM can be a powerful tool for forming large heterocyclic rings, though its application would depend on the availability of suitable catalysts and the stability of the diene precursor.

Strategies for Pyridine Ring Construction in Fused Systems

The synthesis of pyridine rings fused to other heterocycles is a well-developed area of organic chemistry. ias.ac.inbohrium.com These strategies generally fall into two categories: building the pyridine ring onto an existing ring system or forming both rings in a concerted or tandem fashion.

For the target molecule, a plausible approach would be to start with a functionalized 1,4-dioxepin and build the pyridine ring onto it. Several named reactions are applicable for this purpose, including the Gould-Jacobs reaction, the Skraup-Doebner-von Miller synthesis, and various multicomponent reactions. rsc.org

For example, a 1,4-dioxepin derivative with an amino group and an adjacent activated methylene (B1212753) group could undergo condensation with a β-dicarbonyl compound to form the fused pyridine ring. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed to construct the pyridine ring from an ortho-dihalo-dioxepin precursor. bohrium.com The choice of strategy would depend on the desired substitution pattern and the availability of the starting materials.

Table 2: Key Strategies for Fused Pyridine Ring Synthesis

ReactionPrecursor TypeKey Features
Gould-Jacobs ReactionAniline derivative, ethoxymethylenemalonateForms a 4-hydroxypyridine (B47283) ring fused to the system.
Friedländer Annulationortho-aminoaryl ketone, compound with an α-methylene ketoneA direct method to form the fused pyridine ring.
Combes Quinoline (B57606) SynthesisAniline derivative, β-diketoneAcid-catalyzed cyclization to form the fused pyridine.
Palladium-Catalyzed Annulationortho-halo-amino heterocycle, alkyneVersatile and allows for a wide range of substituents. bohrium.com

Diels-Alder Cycloaddition Reactions Employing Dioxepin-Derived Dienophiles or Dienes

The Diels-Alder reaction is a cornerstone in the synthesis of 5H- Current time information in Bangalore, IN.grafiati.comdioxepino[5,6-c]pyridines. This approach typically involves the condensation of an oxazole (B20620) with a dienophile derived from a dioxepin. google.com A common strategy utilizes substituted 4,7-dihydro-1,3-dioxepins as the dienophile, which react with oxazoles in a Diels-Alder condensation to form an adduct. This adduct can then be isolated or treated in situ to yield the desired 1,5-dihydro-9-hydroxy-8-methyl-3H- Current time information in Bangalore, IN.nih.govdioxepino[5,6-c]pyridine intermediate, a precursor to pyridoxine (B80251). google.comresearchgate.net

For instance, the reaction of 5-ethoxy-4-methyloxazole (B119874) with 2-(2-furyl)-4,7-dihydro-1,3-dioxepin in the presence of calcium oxide under nitrogen at 125°C leads to the formation of an adduct. google.com Subsequent treatment of the residue with glacial acetic acid yields 3-(2-furyl)-1,5-dihydro-8-methyl Current time information in Bangalore, IN.nih.govdioxepino[5,6-c]pyridin-9-ol. google.com Similarly, reacting 5-ethoxy-4-methyloxazole with 2-chloromethyl-4,7-dihydro-1,3-dioxepin produces 3-chloromethyl-1,5-dihydro-8-methyl Current time information in Bangalore, IN.nih.govdioxepino[5,6-c]pyridin-9-ol. google.com

While effective, the aromaticity of pyridines can render them inert to Diels-Alder reactions. To overcome this, a π-basic metal, such as tungsten, can be used to coordinate with one of the double bonds of the pyridine ring, disrupting its aromaticity and enabling it to act as a diene. acs.org This strategy has been successfully applied to pyridines, although challenges remain, such as the tendency of metals to coordinate to the nitrogen atom. acs.org Utilizing 2-substituted pyridines can circumvent this issue by sterically hindering the nitrogen from binding to the metal. acs.org

Multi-component Reactions and Annulation Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex heterocyclic structures, including those related to the 5H- Current time information in Bangalore, IN.grafiati.comdioxepino[5,6-c]pyridine scaffold. frontiersin.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for example, is a powerful tool for synthesizing imidazo[1,2-a]pyridines, which share a fused heterocyclic system. beilstein-journals.orgmdpi.com This reaction typically involves an aldehyde, an amidine, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.com

Annulation pathways, which involve the formation of a new ring onto an existing one, are also employed. For instance, an oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides has been developed to synthesize indolizinyl sulfonyl fluorides, demonstrating a method for constructing fused pyridine systems. rsc.org Another approach involves a cascade cyclodehydration/cycloaddition/aromatization sequence to synthesize Current time information in Bangalore, IN.grafiati.comdioxepino[5,6-c]pyridines. researchgate.net

Pyridine Ring Formation from Pyridoxine and Related Precursors

The synthesis of derivatives of 5H- Current time information in Bangalore, IN.grafiati.comdioxepino[5,6-c]pyridine often starts from pyridoxine hydrochloride. A common initial step is the protection of the hydroxyl groups. For example, reacting pyridoxine hydrochloride with anhydrous potassium carbonate and benzyl (B1604629) bromide in anhydrous acetonitrile (B52724) yields [5-(benzyloxy)-4-(hydroxymethyl)-6-methylpyridin-3-yl]methanol. acs.org This intermediate can then be further modified.

The dioxepine ring can be formed by reacting the diol with a suitable reagent. For instance, treatment of [5-(benzyloxy)-4-(hydroxymethyl)-6-methylpyridin-3-yl]methanol with 2,2-dimethoxypropane (B42991) in the presence of p-toluenesulfonic acid monohydrate leads to the formation of 9-(benzyloxy)-3,3,8-trimethyl-1H,3H,5H- Current time information in Bangalore, IN.nih.govdioxepino[5,6-c]pyridine. acs.orgst-andrews.ac.ukacs.org This protected derivative serves as a versatile intermediate for further functionalization.

Stereoselective Synthesis and Chiral Induction in Dioxepino[5,6-c]pyridine Systems

The synthesis of enantiomerically pure or enriched 5H- Current time information in Bangalore, IN.grafiati.comdioxepino[5,6-c]pyridine derivatives is of significant interest due to the stereospecific nature of many biological interactions.

Asymmetric Approaches to Fused Heterocycles

Asymmetric synthesis of fused heterocycles can be achieved through various strategies, including the use of chiral catalysts and auxiliaries. For instance, chemoenzymatic methods have been developed for the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols, highlighting the potential of biocatalysis in creating chiral centers within pyridine-containing molecules. d-nb.info The use of alcohol dehydrogenases can lead to high enantiomeric excess in the reduction of prochiral ketones. d-nb.info

In the context of fused systems, asymmetric aziridination reactions catalyzed by chiral diamines have been employed for the synthesis of complex molecules, demonstrating a viable approach for introducing chirality. jchemlett.com

Diastereoselective Control in Cyclization Reactions

Diastereoselective control in the formation of the 5H- Current time information in Bangalore, IN.grafiati.comdioxepino[5,6-c]pyridine ring system and related structures is crucial for obtaining specific stereoisomers. Radical cascade cyclization reactions have been shown to proceed with excellent diastereoselectivity in the synthesis of indole-fused diazepine (B8756704) derivatives. rsc.org Similarly, oxonium-ene cyclization reactions catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) can produce substituted dihydropyrans with high diastereoselectivity. nih.gov

In the context of Diels-Alder reactions involving pyridines, the use of a tungsten complex not only activates the pyridine ring but can also lead to stereoselective outcomes. acs.org The hydrogenation of substituted indolizines, which can be derived from pyridoxine, has also been shown to be a diastereoselective process, yielding specific stereoisomers of the hydrogenated products. acs.org

Functionalization and Derivatization of the 5H-Current time information in Bangalore, IN.grafiati.comdioxepino[5,6-c]pyridine Scaffold

Once the core 5H- Current time information in Bangalore, IN.grafiati.comdioxepino[5,6-c]pyridine structure is assembled, further functionalization and derivatization can be carried out to introduce a variety of substituents and modify the properties of the molecule.

A key intermediate, 9-(benzyloxy)-3,3,8-trimethyl-1H,3H,5H- Current time information in Bangalore, IN.nih.govdioxepino[5,6-c]pyridine, can undergo several transformations. acs.org Oxidation of the pyridine nitrogen using m-chloroperoxybenzoic acid (mCPBA) yields the corresponding N-oxide, 9-(benzyloxy)-3,3,8-trimethyl-1H,3H,5H- Current time information in Bangalore, IN.nih.govdioxepino[5,6-c]pyridin-7-ium-7-olate. acs.orgacs.org This N-oxide can then undergo a Boekelheide rearrangement upon treatment with acetic anhydride (B1165640) to introduce a functional group at the 8-position. acs.orgacs.org For example, this reaction can yield [9-(benzyloxy)-3,3-dimethyl-1H,3H,5H- Current time information in Bangalore, IN.nih.govdioxepino[5,6-c]pyridin-8-yl]methyl acetate. acs.org

The resulting alcohol can be oxidized to the corresponding aldehyde, 9-(benzyloxy)-3,3-dimethyl-1H,3H,5H- Current time information in Bangalore, IN.nih.govdioxepino[5,6-c]pyridine-8-carbaldehyde, using reagents such as trichloroisocyanuric acid and TEMPO. acs.org This aldehyde serves as a versatile handle for further modifications, including the synthesis of HIV integrase inhibitors. google.com

Direct C-H functionalization of pyridines offers a step-economical approach to introduce substituents. snnu.edu.cnchemrxiv.org While ortho- and para-functionalization are more common due to the electronic nature of the pyridine ring, methods for meta-selective functionalization are also being developed. snnu.edu.cn

Modifications at the Pyridine Moiety

Modifications to the pyridine ring of the 5H- researchgate.netijarsct.co.indioxepino[5,6-c]pyridine system are crucial for tuning its chemical and physical properties. These modifications can be introduced either by building the pyridine ring from appropriately substituted precursors or by direct functionalization of the pre-formed heterocyclic core.

One common strategy involves the construction of the pyridine ring through condensation reactions. For instance, a multicomponent reaction approach can be employed, reacting a substituted 1,4-dioxepin derivative containing a 1,5-dicarbonyl or equivalent functionality with an ammonia source to form the pyridine ring. bohrium.com The substituents on the resulting pyridine ring are determined by the choice of the initial dicarbonyl compound.

Direct functionalization of the pyridine ring within the fused system often takes advantage of the inherent reactivity patterns of the pyridine nucleus. Electrophilic substitution reactions, such as nitration or halogenation, can be challenging due to the deactivating effect of the nitrogen atom but can be achieved under forcing conditions or by activation of the ring, for example, through N-oxide formation. mdpi.com

Conversely, nucleophilic substitution reactions are more facile, particularly at the positions ortho and para to the nitrogen atom. This allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates. The reactivity can be further enhanced by the presence of a leaving group, such as a halogen, at these positions.

The table below summarizes some examples of modifications at the pyridine moiety.

Starting MaterialReagents and ConditionsProductResearch Finding
2-amino-3-cyanopyridine derivativeAcetic anhydride, refluxTriacetyl derivativeThe reaction leads to the acetylation of the amino group and further cyclization. bohrium.com
Pyridine N-oxideGrignard reagents, then acetic anhydride2-substituted pyridinesA general method for the introduction of alkyl or aryl groups at the 2-position of the pyridine ring. organic-chemistry.org
4-substituted pyridinesAlkylsulfinate salts, TBHPC3- and C2-substituted pyridinesThe regioselectivity of the radical addition is influenced by the electronic nature of the substituent at the C4 position. nih.gov

Modifications at the Dioxepin Moiety

The synthesis of substituted 1,4-dioxepins often starts from catechols or other 1,2-dihydroxy compounds, which are reacted with 1,2-dihaloethanes or their equivalents. By using substituted catechols or dihaloethanes, a variety of functional groups can be incorporated into the dioxepin ring. For example, Williamson etherification followed by a Dieckmann cyclisation can be used to synthesize 2-substituted 1,4-dioxepan-6-ones. researchgate.net

Another approach involves the use of (Z)-2-butene-1,4-diols as starting materials for the stereoselective synthesis of alkenyl-substituted 4,7-dihydro-1,3-dioxepins. acs.org These substituted dioxepins can then be used to construct the fused pyridine ring system.

Post-synthetic modification of the dioxepin ring within the 5H- researchgate.netijarsct.co.indioxepino[5,6-c]pyridine scaffold can be more challenging due to the stability of the ether linkages. However, reactions such as benzylic oxidation can be performed if a suitable functional handle is present.

The following table provides examples of synthetic strategies for modifying the dioxepin moiety.

Starting MaterialReagents and ConditionsProductResearch Finding
Catechol and 3-chloro-2-(chloromethyl)prop-1-eneWilliamson etherification, then Katsuki-Sharpless oxidation1,4-dioxepan-6-oneA method to introduce a ketone functionality into the dioxepin ring. researchgate.net
(Z)-2-butene-1,4-diolVarious aldehydesAlkenyl substituted 4,7-dihydro-1,3-dioxepinsA stereoselective method to introduce alkenyl groups onto the dioxepin ring. acs.org
Dimethyl 2,2-[(4-allyl-1,2-phenylene)bis(oxy)]diacetateIsomerization, Dieckmann condensation, saponification, decarboxylation(1E)-7-(Prop-1-enyl)-2H-benzo[b] researchgate.netijarsct.co.indioxepin-3(4H)-oneA multi-step synthesis to introduce a propenyl group and a ketone into a benzodioxepin system. researchgate.net

Regioselective Functionalization Strategies

Regioselective functionalization is a key challenge in the synthesis of complex molecules like 5H- researchgate.netijarsct.co.indioxepino[5,6-c]pyridine derivatives. Achieving control over the position of new substituents is crucial for establishing structure-activity relationships.

For the pyridine moiety, regioselectivity is often dictated by the electronic properties of the ring. As mentioned earlier, electrophilic attacks generally favor the C3 and C5 positions (beta to the nitrogen), while nucleophilic attacks and radical substitutions are more likely at the C2, C4, and C6 positions (alpha and gamma to the nitrogen). nih.gov The use of directing groups can override these inherent preferences. For example, a carbamoyl (B1232498) group on the nitrogen can direct lithiation and subsequent electrophilic quench to the C2 position. rsc.org Similarly, N-oxide formation can activate the C2 and C4 positions for nucleophilic attack. mdpi.com

In the context of fused heterocyclic systems, the regioselectivity can be influenced by the adjacent rings. For instance, the fusion of the dioxepin ring may alter the electron distribution in the pyridine ring, thereby affecting the outcome of substitution reactions. Computational studies can be valuable in predicting the most reactive sites for functionalization.

Radical-based methods have emerged as powerful tools for the regioselective C-H functionalization of electron-deficient heteroarenes like pyridine. nih.gov The regioselectivity of these reactions can often be tuned by the choice of radical source and reaction conditions.

The table below highlights some regioselective functionalization strategies.

SubstrateReagents and ConditionsPosition of FunctionalizationResearch Finding
PyridineBF3·OEt2, then phosphine oxide anion, then chloranilC4-positionA metal-free, highly regioselective method for the C4-phosphonation of pyridines. acs.org
Pyrazolo[1,5-a]pyridineTMPMgCl·LiCl in the presence or absence of BF3·OEt2C2 or C7 positionThe regioselectivity of metalation is controlled by the presence of a Lewis acid. rsc.org
Carbamoyl-protected 7-azaindoleLDA, then electrophileC2-positionA directing group strategy for the regioselective functionalization of a fused pyridine ring. rsc.org

Catalytic Approaches in Dioxepino[5,6-c]pyridine Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 5H- researchgate.netijarsct.co.indioxepino[5,6-c]pyridine and its derivatives benefits significantly from the application of transition metal catalysis, organocatalysis, and green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic systems. Palladium, copper, and iron catalysts are frequently employed in the synthesis of pyridine-containing heterocycles. mdpi.combeilstein-journals.org

Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be used to introduce a wide variety of substituents onto the pyridine ring of the 5H- researchgate.netijarsct.co.indioxepino[5,6-c]pyridine scaffold, typically starting from a halogenated derivative. beilstein-journals.org For instance, a bromo-substituted dioxepinopyridine could be coupled with a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira) to generate more complex structures. C-H activation is another powerful strategy where a transition metal catalyst can directly functionalize a C-H bond, avoiding the need for pre-functionalization with a halogen. beilstein-journals.org

Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming C-N and C-O bonds, allowing for the introduction of amine and ether functionalities. beilstein-journals.org Iron-catalyzed cyclization reactions have also been developed for the synthesis of substituted pyridines from ketoxime acetates and aldehydes, offering a more sustainable alternative to palladium. rsc.org

The following table presents examples of transition metal-catalyzed reactions relevant to the synthesis of dioxepino[5,6-c]pyridine derivatives.

Reaction TypeCatalystSubstratesProductResearch Finding
Suzuki CouplingPalladium catalystHalogenated pyridine, boronic acidAryl- or vinyl-substituted pyridineA versatile method for C-C bond formation. beilstein-journals.org
Heck CouplingPalladium catalystHalogenated pyridine, alkeneAlkenyl-substituted pyridineA method for the formation of C-C double bonds. beilstein-journals.org
C-H ArylationPalladium catalyst2-Arylpyridines, molecular oxygen2-(Pyridin-2-yl)phenolsDirect functionalization of a C-H bond. beilstein-journals.org
CyclizationIron(III) chlorideKetoxime acetates, aldehydes2,4,6-Triarylsubstituted pyridinesA green and facile method for pyridine synthesis. rsc.org

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. acs.org In the context of pyridine synthesis, organocatalysts can be employed to promote various transformations, including aldol (B89426) reactions, Michael additions, and cyclization reactions that can be part of a synthetic route to 5H- researchgate.netijarsct.co.indioxepino[5,6-c]pyridine.

For example, proline and its derivatives are well-known organocatalysts for asymmetric aldol and Mannich reactions, which can be used to construct chiral building blocks for the synthesis of enantiomerically enriched dioxepinopyridine derivatives. Photochemical organocatalytic methods have also been developed for the functionalization of pyridines. For instance, the use of a dithiophosphoric acid as an organocatalyst under photochemical conditions allows for the C(sp2)-C(sp3) bond formation between pyridines and allylic C-H bonds. acs.org This method proceeds via pyridinyl radicals and offers a novel way to introduce substituents onto the pyridine ring.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridines. nih.govacs.org

One key aspect of green chemistry is the use of more environmentally benign solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. bohrium.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, improve yields, and often lead to cleaner products. nih.govacs.org The synthesis of pyridine derivatives via one-pot, multicomponent reactions is a prime example of a green synthetic strategy, as it minimizes the number of synthetic steps and purification procedures, thereby reducing waste. bohrium.comnih.gov

The use of recyclable catalysts, such as solid-supported catalysts or catalysts that can be easily separated from the reaction mixture, is another important green chemistry approach. bohrium.com The development of catalytic systems based on abundant and non-toxic metals like iron is also a significant step towards more sustainable chemical synthesis. rsc.org

Chemical Transformations and Reactivity of 5h 1 2 Dioxepino 5,6 C Pyridine Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, a key component of the 5H- nih.govwiley-vch.dedioxepino[5,6-c]pyridine scaffold, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uoanbar.edu.iq This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq In acidic conditions, the nitrogen atom can be protonated, further deactivating the ring and making substitution even more challenging. uoanbar.edu.iq

Despite this inherent deactivation, electrophilic substitution on the pyridine ring of related systems can occur, typically at the C3 position. youtube.com This regioselectivity is explained by the resonance structures of the intermediate formed during the reaction. Attack at C3 ensures that the positive charge is not placed on the electronegative nitrogen atom, which would be a high-energy state. youtube.com Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation, though they often require vigorous conditions. uoanbar.edu.iqmasterorganicchemistry.com The presence of activating groups on the pyridine ring can enhance the rate of these reactions.

ReactionTypical ReagentsKey Observations
NitrationConcentrated HNO₃, Ac₂ORequires strong activating groups on the ring.
HalogenationBr₂, FeBr₃Substitution occurs preferentially at C3. youtube.com
SulfonationSO₃, H₂SO₄Often requires high temperatures.

Nucleophilic Substitution and Addition Reactions

In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. uoanbar.edu.iq This reactivity is due to the electron-deficient nature of these positions, caused by the electron-withdrawing nitrogen atom. The reactivity of halopyridines towards nucleophiles often follows the order I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is a key step in the reaction mechanism. sci-hub.se However, with certain nucleophiles, this reactivity order can be reversed, indicating a more complex interplay of factors. sci-hub.se

Studies on halopyridines have shown that they readily react with a variety of sulfur, oxygen, and carbon nucleophiles. sci-hub.se These reactions are often accelerated by microwave irradiation, leading to significantly shorter reaction times and high yields of substituted pyridines. sci-hub.se

Nucleophile TypeExample NucleophilePosition of AttackReaction Conditions
SulfurPhSNa, MeSNaC2, C4Microwave irradiation, various solvents (HMPA, NMP, DMSO). sci-hub.se
OxygenPhCH₂OH, PhONaC2, C4Microwave irradiation, NMP. sci-hub.se
CarbonPhCH₂CNC2, C4Microwave irradiation, NMP. sci-hub.se

Oxidation and Reduction Chemistry of the Fused System

The fused ring system of 5H- nih.govwiley-vch.dedioxepino[5,6-c]pyridine derivatives can undergo both oxidation and reduction reactions, targeting either the pyridine or the dioxepin moiety. The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. researchgate.net For instance, the oxidation of 9-acetoxy-6-acetoxymethyl-3,3,8-trimethyl-1,5-dihydro nih.govmdpi.comdioxepino[5,6-c]pyridine with m-chloroperoxybenzoic acid (mCPBA) yields the corresponding N-oxide. researchgate.net This N-oxide can then undergo further transformations, such as rearrangement reactions. researchgate.net

Reduction of the pyridine ring in related systems can also be achieved. The selective oxidation of hydroxymethyl groups attached to the pyridine ring has been demonstrated, with the 6-hydroxymethyl group being more reactive than others under mild conditions. researchgate.net In the context of bis(imino)pyridine iron complexes, the pyridine-containing ligand has been shown to act as an electron reservoir, accommodating multiple redox states. nih.gov This suggests that the 5H- nih.govwiley-vch.dedioxepino[5,6-c]pyridine system could also exhibit interesting redox properties, potentially involving the pyridine ring in electron transfer processes.

Ring-Opening and Ring-Closing Transformations of the Dioxepin Ring

The seven-membered dioxepin ring is a key structural feature of 5H- nih.govwiley-vch.dedioxepino[5,6-c]pyridine. Its stability and reactivity are influenced by the fused pyridine ring and any substituents present. Ring-opening and ring-closing reactions of the dioxepin ring can be triggered by various reagents and conditions.

For instance, in related heterocyclic systems, base-promoted ring-opening of an isoxazole (B147169) ring fused to a pyridine has been observed. beilstein-journals.org This suggests that the dioxepin ring in the title compound might also be susceptible to base-catalyzed cleavage. Pyridine itself can catalyze the ring-opening of cyclopropenones, leading to the formation of furan-2(5H)-ones. rsc.org While not directly analogous, this demonstrates the potential for the pyridine moiety within the fused system to influence the reactivity of adjacent rings.

Electrocyclic ring-opening and ring-closing reactions are another important class of transformations. masterorganicchemistry.com The stereochemical outcome of these reactions is governed by the principles of orbital symmetry. For a 6π electron system, thermal reactions typically proceed in a disrotatory manner, while photochemical reactions are conrotatory. masterorganicchemistry.com The dioxepin ring, being a seven-membered ring, could potentially participate in such pericyclic reactions under appropriate thermal or photochemical conditions.

Rearrangement Reactions within the Fused Ring System

Rearrangement reactions are powerful tools in organic synthesis for increasing molecular complexity. mdpi.com Several types of rearrangements have been observed in heterocyclic systems related to 5H- nih.govwiley-vch.dedioxepino[5,6-c]pyridine.

One notable example is the Boekelheide reaction, a thermal rearrangement of pyridine N-oxides that can be quite exothermic. acs.org This reaction has been utilized in the synthesis of derivatives of nih.govmdpi.comdioxepino[5,6-c]pyridine. acs.orgacs.org Another important rearrangement is the Dimroth rearrangement, which involves the isomerization of heterocyclic systems through a ring-opening and ring-closing sequence. nih.gov This rearrangement is often pH-dependent and can be catalyzed by acid. nih.gov

The Boulton–Katritzky rearrangement, a base-promoted transformation of isoxazolo[4,5-b]pyridine (B12869654) derivatives, has also been reported. beilstein-journals.org This suggests that the fused pyridine ring in 5H- nih.govwiley-vch.dedioxepino[5,6-c]pyridine could facilitate similar rearrangements in appropriately substituted derivatives.

Reactivity Studies of Substituted Dioxepino[5,6-c]pyridines and their Intermediates

The reactivity of substituted 5H- nih.govwiley-vch.dedioxepino[5,6-c]pyridine derivatives is highly dependent on the nature and position of the substituents. For example, in pyridoxine (B80251) derivatives, the hydroxymethyl groups at different positions on the pyridine ring exhibit different reactivities towards oxidation. researchgate.net Specifically, the 6-hydroxymethyl group of 2,2,8-trimethyl-4H- nih.govmdpi.comdioxino[4,5-c]pyridine can be selectively oxidized to an aldehyde under mild conditions. researchgate.netresearchgate.net

The synthesis of various substituted pyridines from halopyridines has been achieved through reactions with a range of nucleophiles. sci-hub.se These studies provide insight into how substituents on the pyridine ring can influence the course of nucleophilic substitution reactions. Furthermore, the reactivity of intermediates, such as N-oxides formed from the oxidation of the pyridine nitrogen, is crucial for understanding subsequent rearrangement reactions. researchgate.net The study of these substituted derivatives and their reaction intermediates is essential for developing synthetic routes to novel compounds with potentially interesting biological activities.

Advanced Spectroscopic and Structural Characterization of 5h 1 2 Dioxepino 5,6 C Pyridine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine systems in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular connectivity.

Comprehensive Spectral Assignments (¹H, ¹³C, ³¹P NMR)

The ¹H NMR spectra of 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine derivatives typically exhibit characteristic signals for the pyridine (B92270) and dioxepino ring protons. scielo.br The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are particularly informative for determining the substitution pattern. organicchemistrydata.org For instance, in monosubstituted pyridines, the coupling constants between adjacent protons (ortho-coupling) are typically in the range of 6-8 Hz, while coupling between protons in a 1,3-relationship (meta-coupling) is smaller, around 1.5-3 Hz. organicchemistrydata.org The protons of the methylene (B1212753) groups in the dioxepino ring often appear as complex multiplets due to their diastereotopicity and conformational dynamics.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. scielo.br The chemical shifts of the pyridine ring carbons are sensitive to the nature and position of substituents. chemicalbook.com Quaternary carbons, such as those at the fusion of the two rings, can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their lack of signals in proton-coupled spectra. Two-dimensional correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for linking the proton and carbon signals, allowing for a complete and reliable assignment of the entire molecule. scielo.br

For derivatives of 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine that incorporate phosphorus-containing functional groups, ³¹P NMR spectroscopy provides direct information about the chemical environment of the phosphorus atom. The chemical shift and coupling constants to neighboring protons or carbons can reveal details about the oxidation state, coordination, and stereochemistry of the phosphorus center.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine Derivative.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine H-α8.27 (s)151.2
Pyridine H-β7.54-7.33 (m)150.7
Pyridine C-γ-143.7
Dioxepino CH₂4.67 (d, J=5.5 Hz)58.6
Dioxepino CH₂4.60 (d, J=5.5 Hz)53.9
Substituent CH₃2.42 (s)19.4

Note: Data is illustrative and based on a representative structure. acs.org Actual chemical shifts will vary depending on the specific substitution pattern and solvent.

Conformational Analysis and Dynamic NMR Studies

The seven-membered dioxepino ring in 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine systems is inherently flexible and can adopt multiple conformations, such as chair and boat forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes. unibas.it By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the flexible parts of the molecule. researchgate.net

At high temperatures, if the rate of conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange slows down, leading to broadening of the signals. At the coalescence temperature, the individual signals for the different conformers begin to resolve. By analyzing the line shapes at various temperatures, it is possible to determine the activation energy (ΔG‡) for the conformational exchange process. mdpi.com For example, in some derivatives, the coalescence of signals for the methylene protons of the dioxepino ring can be observed, allowing for the quantification of the energy barrier for ring inversion. researchgate.net These studies provide valuable insights into the conformational preferences and the energy landscape of these heterocyclic systems. unibas.it

Mass Spectrometry for Structural Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.org

Electron ionization (EI) mass spectrometry often leads to extensive fragmentation of the molecule, providing valuable structural information. The fragmentation patterns are influenced by the substituents on the heterocyclic core. Common fragmentation pathways for related heterocyclic systems include the loss of small neutral molecules or radicals from the side chains and cleavage of the rings. researchgate.net For instance, cleavage of the dioxepino ring can occur, leading to characteristic fragment ions. The fragmentation of the pyridine ring often involves the loss of HCN or related fragments. nist.gov

Softer ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are particularly useful for analyzing more fragile or polar derivatives. rsc.org These methods typically produce protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation, allowing for the clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed on these parent ions to induce fragmentation in a controlled manner, providing detailed structural information. rsc.org By analyzing the daughter ions produced, it is possible to deduce the connectivity of the molecule and the location of substituents.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine systems in the solid state. doi.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. mdpi.com For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration, which is crucial for understanding their biological activity or stereospecific interactions.

Crystallographic studies can reveal the preferred conformation of the flexible dioxepino ring in the solid state, which may be a chair, boat, or twist-boat conformation depending on the substitution pattern and crystal packing forces. doi.org The analysis of the crystal packing can provide insights into the intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that govern the solid-state assembly of these molecules. chemmethod.com For example, in a co-crystal of hexafluorobenzene (B1203771) and pyridine, the molecules were found to form columnar structures driven by aromatic interactions. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Heterocyclic System.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.3359(1)
b (Å)12.3038(1)
c (Å)12.4872(1)
β (°)104.489(1)
Volume (ų)2132.52(3)
Z4

Note: Data is for a representative complex and serves as an example of typical crystallographic parameters. doi.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Probes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine derivatives and can also serve as a probe for conformational changes. spectroscopyonline.com These techniques are complementary, as some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. faccts.de

The IR spectra of these compounds typically show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule. The C=N and C=C stretching vibrations of the pyridine ring appear in the fingerprint region (approximately 1600-1400 cm⁻¹). The C-O-C stretching vibrations of the dioxepino ring give rise to strong bands, typically in the 1250-1050 cm⁻¹ region. If substituents such as carbonyl or hydroxyl groups are present, their characteristic stretching vibrations will also be observed.

Raman spectroscopy is particularly useful for studying the vibrations of the carbon skeleton and non-polar bonds. researchgate.net The combination of IR and Raman data, often supported by computational calculations such as Density Functional Theory (DFT), can lead to a more complete assignment of the vibrational modes. researchgate.net Changes in the vibrational spectra upon changes in temperature or solvent can provide insights into conformational equilibria in the molecule.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

For chiral derivatives of 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing their stereochemical properties. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, and are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

The CD spectrum of a chiral 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine derivative will exhibit Cotton effects (positive or negative bands) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, it is often possible to assign the absolute configuration of a new chiral compound.

ORD spectroscopy, which measures the change in optical rotation as a function of wavelength, can also be used for stereochemical analysis. The shape of the ORD curve, particularly in the region of an absorption band, is characteristic of the stereochemistry of the molecule. Together, CD and ORD provide a powerful non-destructive method for studying the stereochemistry of chiral 5H- rsc.orgresearchgate.netdioxepino[5,6-c]pyridine systems in solution.

Theoretical and Computational Investigations of 5h 1 2 Dioxepino 5,6 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a novel heterocyclic system like 5H- thieme-connect.denih.govdioxepino[5,6-c]pyridine, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to model its behavior at the atomic and electronic levels. nih.gov

Electronic Structure and Aromaticity Analysis

The electronic structure of 5H- thieme-connect.denih.govdioxepino[5,6-c]pyridine is determined by the fusion of the electron-rich dioxepine ring and the electron-deficient pyridine (B92270) ring. The pyridine moiety is a classic aromatic heterocycle with six π-electrons delocalized across its planar C5N ring, following Hückel's rule. wikipedia.org The nitrogen atom is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not participating in the aromatic π-system. wikipedia.org

To quantify the aromaticity of the pyridine ring within the fused structure, several computational methods would be used:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.

Aromatic Stabilization Energy (ASE): ASE is calculated by comparing the energy of the cyclic molecule with an appropriate acyclic reference compound through isodesmic or homodesmotic reactions. A significant positive ASE confirms aromatic stability.

Electron Delocalization Indices: Methods like the Harmonic Oscillator Model of Aromaticity (HOMA) assess the degree of bond length equalization, a key feature of aromatic systems.

The analysis would likely confirm the retention of significant aromatic character in the pyridine ring, though potentially modulated by the electronic and steric effects of the fused dioxepine ring.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. The most critical orbitals for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). For pyridine-containing systems, the HOMO is often associated with the π-system or the nitrogen lone pair.

LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons (electrophilicity). In pyridine, the LUMO is a π* anti-bonding orbital. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. For 5H- thieme-connect.denih.govdioxepino[5,6-c]pyridine, the fusion of the dioxepine ring is expected to raise the HOMO energy and lower the LUMO energy compared to pyridine alone, likely resulting in a smaller energy gap.

Table 1: Illustrative Frontier Orbital Properties for a Fused Pyridine System
ParameterDescriptionExpected Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -0.5
HOMO-LUMO Gap (ΔE)Indicator of Chemical Reactivity and Stability4.0 to 5.0

Prediction of Reactivity and Selectivity (e.g., AM1 semiempirical method)

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack. While high-level methods like DFT are preferred for accuracy, semiempirical methods like Austin Model 1 (AM1) can provide rapid initial assessments of reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 5H- thieme-connect.denih.govdioxepino[5,6-c]pyridine, the most negative potential would be expected around the pyridine nitrogen atom, making it a primary site for protonation and alkylation. The oxygen atoms in the dioxepine ring would also exhibit negative potential.

Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, identifying the most electrophilic and nucleophilic sites with greater precision.

These analyses would predict that electrophilic substitution on the pyridine ring would be difficult due to its electron-deficient nature and would likely occur at positions 3 and 5 (meta to the nitrogen). Nucleophilic attack would be favored at positions 2 and 4 (ortho and para to the nitrogen).

Conformational Analysis and Energy Landscapes

The seven-membered dioxepine ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The fusion to the rigid pyridine ring restricts the conformational freedom but does not eliminate it.

A thorough conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles within the dioxepine ring to map the energy landscape.

Geometry Optimization: Performing full geometry optimizations starting from various points on the PES to locate all stable conformers (local minima) and transition states connecting them.

Frequency Calculations: Confirming the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and calculating their relative Gibbs free energies to determine the most stable conformer at a given temperature.

It is expected that 5H- thieme-connect.denih.govdioxepino[5,6-c]pyridine would possess a non-planar structure with the dioxepine ring adopting a preferred low-energy conformation, likely a twist-chair or twist-boat, to minimize steric strain and torsional interactions. The energy barriers between these conformers would determine the molecule's flexibility.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For a hypothetical reaction involving 5H- thieme-connect.denih.govdioxepino[5,6-c]pyridine, such as an N-alkylation or an oxidation reaction, the following steps would be taken:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction pathway are optimized.

Transition State (TS) Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the TS to confirm that it correctly connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation barrier (Ea), which is the primary determinant of the reaction rate.

By mapping the entire energy profile, computational analysis can predict reaction feasibility, kinetics, and the potential for competing pathways.

Spectroscopic Property Simulations and Experimental Validation

A critical application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound. nih.gov

Infrared (IR) Spectroscopy: Frequency calculations produce a theoretical IR spectrum. The computed vibrational frequencies and their intensities can be compared with experimental FTIR spectra to assign specific peaks to molecular motions (e.g., C=N stretch, C-O-C stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (¹H, ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). The predicted ¹H and ¹³C NMR spectra are invaluable for structural elucidation.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. This allows for the simulation of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., π → π* transitions).

Table 2: Illustrative Predicted Spectroscopic Data for 5H- thieme-connect.denih.govdioxepino[5,6-c]pyridine
Spectroscopic TechniquePredicted FeatureExpected Range / Value
IRC=N Stretch (Pyridine)1600-1550 cm-1
C-O-C Asymmetric Stretch1250-1100 cm-1
¹³C NMRPyridine C (ortho/para to N)148-152 ppm
Dioxepine CH265-75 ppm
¹H NMRPyridine H (ortho to N)8.2-8.5 ppm
UV-Visπ → π* Transition (λmax)260-280 nm

The close agreement between simulated and experimentally measured spectra would provide strong validation for both the synthesized structure and the computational models used. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and dynamic behavior of a ligand within the active site of a biological target. Docking predicts the preferred orientation of a molecule when bound to another, while MD simulations provide insights into the stability of the ligand-receptor complex over time.

Despite the utility of these methods in drug discovery and molecular biology, a thorough review of existing literature indicates that no specific molecular docking or molecular dynamics simulation studies have been published for 5H- nih.govnih.govdioxepino[5,6-c]pyridine. Consequently, there are no available data tables detailing its binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or conformational changes when interacting with any specific protein or biological target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies: Computational Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of compounds based on their molecular structures. These predictive models are crucial for prioritizing compounds for synthesis and testing in the early stages of drug development and materials science.

The development of robust QSAR and QSPR models requires a dataset of structurally related compounds with experimentally determined activities or properties. For 5H- nih.govnih.govdioxepino[5,6-c]pyridine, there is a notable absence of such datasets and, therefore, no published QSAR or QSPR studies. As a result, there are no established computational models or data tables that can predict its biological activities or physicochemical properties based on its structural features. The lack of research in this area means that the potential therapeutic applications or specific material properties of this compound remain computationally uncharacterized.

Mechanistic Studies of Molecular Interactions Involving Dioxepino 5,6 C Pyridine Systems

Enzyme Binding Interactions and Inhibition Mechanisms (in vitro)

While direct in vitro enzyme inhibition studies specifically targeting 5H- nih.govuu.nldioxepino[5,6-c]pyridine are not extensively documented in publicly available literature, research on analogous pyridine (B92270) derivatives provides a framework for understanding potential interactions. For instance, studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov These studies revealed that the binding of these pyridine analogs to the active sites of COX-1 and COX-2 is driven by a combination of hydrogen bonds and hydrophobic interactions. nih.gov Specifically, hydrogen bonds were observed with key amino acid residues such as Ser530, Arg120, and Tyr355, which are crucial for the catalytic activity of these enzymes. nih.gov

Furthermore, the interaction of various pyridine-containing compounds with model proteins like bovine serum albumin (BSA) has been investigated to understand their binding properties. nih.govnih.gov These studies often employ spectroscopic techniques, such as fluorescence quenching, to determine binding constants and elucidate the nature of the interaction. For example, the quenching of BSA's intrinsic fluorescence upon binding of a ligand can indicate the formation of a complex, and the mechanism is often found to be static quenching, involving the formation of a ground-state complex. nih.govnih.gov The primary forces driving these interactions are typically identified as hydrogen bonding and van der Waals forces. nih.gov

Receptor Interaction Mechanisms: Theoretical Binding Profiles and Affinities

Theoretical modeling and molecular docking are powerful tools to predict the binding modes and affinities of ligands with their target receptors. Although specific theoretical studies on 5H- nih.govuu.nldioxepino[5,6-c]pyridine are limited, the principles can be extrapolated from research on similar heterocyclic systems. Molecular docking simulations for various pyridine derivatives have been used to predict their binding energies and conformations within receptor pockets. nih.gov

Analysis of Intermolecular Forces and Ligand-Target Recognition Elements

The recognition between a ligand and its biological target is governed by a variety of non-covalent intermolecular forces. These include:

Hydrogen Bonds: These are critical for the specificity of ligand binding. The nitrogen atom in the pyridine ring of 5H- nih.govuu.nldioxepino[5,6-c]pyridine can act as a hydrogen bond acceptor, while any hydroxyl or amino groups, if present as substituents, could serve as hydrogen bond donors.

Hydrophobic Interactions: The aromatic pyridine ring and the dioxepino moiety contribute to the hydrophobic character of the molecule, enabling it to interact with nonpolar pockets in a protein.

π-Interactions: These can include π-π stacking between the pyridine ring and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site, or π-alkyl interactions. nih.gov

Kinetic and Thermodynamic Aspects of Molecular Recognition

Understanding the kinetics and thermodynamics of ligand-receptor binding provides a deeper insight into the molecular recognition process. uu.nlaffinimeter.comnih.gov

Thermodynamic analysis helps to quantify the binding affinity (usually expressed as the dissociation constant, Kd, or association constant, Ka) and to determine the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). A spontaneous binding process is characterized by a negative ΔG. The binding can be enthalpy-driven (favorable bond formation) or entropy-driven (increased disorder, often due to the release of water molecules from the binding site). uu.nlnih.gov

Kinetic analysis focuses on the rates of association (kon) and dissociation (koff) of the ligand-receptor complex. These parameters determine how quickly a ligand binds to its target and how long it remains bound. Techniques like Surface Plasmon Resonance (SPR) can be employed to measure these rates in real-time. uu.nlsemanticscholar.org The ratio of koff to kon gives the equilibrium dissociation constant (Kd).

For pyridine derivatives, studies have shown that complex formation can be a spontaneous process, as indicated by negative values of ΔG. nih.gov Temperature-dependent studies can reveal the stability of the complex, with binding constants sometimes decreasing at higher temperatures, suggesting that the complex may be less stable under such conditions. nih.gov

Advanced Applications of 5h 1 2 Dioxepino 5,6 C Pyridine in Chemical Science

Applications as Synthetic Building Blocks for Complex Molecules

The 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine core serves as a valuable starting point for the synthesis of a variety of more complex and functionally rich molecules. Its inherent structure can be chemically modified through various reactions to introduce different substituents and build intricate molecular architectures.

Detailed research has demonstrated that derivatives of 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine are key intermediates in the synthesis of complex targets, including analogs of vitamin B6. For instance, substituted nih.govmdpi.comdioxepino[5,6-c]pyridine derivatives are prepared and utilized as intermediates in the synthesis of pyridoxine (B80251) (Vitamin B6). mdpi.com The synthesis often involves the reaction of a substituted oxazole (B20620) with a dioxepine derivative, followed by acid-catalyzed rearrangement to form the functionalized dioxepino[5,6-c]pyridine core. mdpi.com This core is then further transformed to yield the final vitamin B6 analog. mdpi.com

The versatility of the 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine scaffold is further highlighted by its use in the preparation of indolizine (B1195054) derivatives. acs.orgscilit.com For example, 9-(Benzyloxy)-3,3,8-trimethyl-1H,3H,5H- nih.govmdpi.comdioxepino[5,6-c]pyridine can be synthesized and subsequently converted to a key aldehyde intermediate, which then undergoes further reactions to form complex indolizine structures. acs.orgscilit.com These synthetic routes showcase the utility of the dioxepino-pyridine framework as a robust platform for constructing polycyclic systems.

Below is a table summarizing representative examples of complex molecules synthesized from 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine derivatives:

Derivative of 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridineSynthetic TargetReference
3-(2-furyl)-1,5-dihydro-8-methyl nih.govmdpi.comdioxepino[5,6-c]pyridin-9-olVitamin B6 analog mdpi.com
2-chloromethyl-1,5-dihydro-8-methyl nih.govmdpi.comdioxepino[5,6-c]pyridin-9-olPyridoxine (Vitamin B6) mdpi.com
9-(Benzyloxy)-3,3,8-trimethyl-1H,3H,5H- nih.govmdpi.comdioxepino[5,6-c]pyridineSubstituted Indolizine acs.orgscilit.com
9-(Benzyloxy)-3,3-dimethyl-1H,3H,5H- nih.govmdpi.comdioxepino[5,6-c]pyridine-8-carbaldehydeSubstituted Indolizine acs.orgacs.org

Role in Materials Science (e.g., as precursors for functional polymers or dyes)

In the realm of materials science, the 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine scaffold has been incorporated into the structure of advanced functional dyes, particularly perylene (B46583) monoimides (PMIs). semanticscholar.orgbeilstein-journals.org PMIs are a class of organic dyes known for their exceptional chemical, thermal, and photostability, making them suitable for a wide range of applications, including organic electronics and photovoltaics. semanticscholar.org

The fusion of a dioxepine-pyridine moiety to a perylene core results in novel dyes with unique photophysical properties. semanticscholar.orgbeilstein-journals.org The synthesis of these complex dyes involves the reaction of a tetrachloronaphtho[2,3-b]peryleno[3,4-ef] nih.govsemanticscholar.orgdioxepine-dicarboxylate with various amines to introduce different functionalities at the imide position. semanticscholar.org The resulting dioxepine-peri-annulated PMIs exhibit fluorescence emission in the orange-red part of the spectrum. semanticscholar.org The rigid and electron-rich nature of the 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine fragment can influence the electronic structure and, consequently, the absorption and emission properties of the final dye molecule.

The table below presents key data for a synthesized dioxepine-peri-annulated PMI dye:

Compound NameAbsorption Max (nm)Emission Max (nm)ApplicationReference
5,6,17,18-Tetrachloro-2-(2,6-diisopropylphenyl)-1H-naphtho[2'',3'':2',3'] nih.govsemanticscholar.orgdioxepino[5',6',7':9,10]peryleno[3,4-cd]pyridine-1,3(2H)-dione~580~620Functional Dye / Optical Sensor semanticscholar.org

While the direct polymerization of 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine has not been extensively reported, its incorporation into larger dye molecules demonstrates its potential as a building block for creating functional organic materials with tailored optical and electronic properties.

Applications in Catalysis (e.g., as ligands or organocatalysts in specific reactions)

Similarly, in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, there are no specific reports found that utilize the 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine scaffold as the primary catalytic motif. The development of new catalysts is an active area of research, and the unique steric and electronic properties of the 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine framework could potentially be exploited in future catalyst design. However, at present, there is a lack of published data to support its application in this domain.

Development of Advanced Analytical Reagents and Probes

The structural features of 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine have been leveraged in the development of advanced analytical reagents, specifically fluorescent probes for the detection of metal cations. semanticscholar.orgbeilstein-journals.org The design of these probes often involves the functionalization of the core scaffold with a receptor unit that can selectively bind to a target analyte, and a fluorophore that signals the binding event through a change in its fluorescence properties. semanticscholar.org

In the case of dioxepine-peri-annulated PMIs, the 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine moiety is part of a larger chromophoric system. semanticscholar.orgbeilstein-journals.org By attaching a chelating fragment, such as N,N-dimethylaminoethyl, to the imide nitrogen of the PMI, a photoinduced electron transfer (PET) sensor can be created. beilstein-journals.org In the absence of a metal ion, the fluorescence of the PMI core is quenched. Upon binding of a metal cation to the chelating arm, the PET process is inhibited, leading to a "turn-on" fluorescence response. beilstein-journals.org This principle allows for the sensitive and selective detection of specific metal ions.

The following table summarizes the characteristics of a fluorescent probe based on a derivative of 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine:

Probe NameTarget AnalyteSensing MechanismFluorescence ResponseReference
5,6,17,18-Tetrachloro-2-(2-(dimethylamino)ethyl)-1H-naphtho[2'',3'':2',3'] nih.govsemanticscholar.orgdioxepino-[5',6',7':9,10]peryleno[3,4-cd]pyridine-1,3(2H)-dioneMetal CationsPhotoinduced Electron Transfer (PET)Turn-on beilstein-journals.org

These examples underscore the potential of the 5H- nih.govsemanticscholar.orgdioxepino[5,6-c]pyridine scaffold in the design of sophisticated analytical tools for various applications in chemistry and biology.

Future Perspectives and Emerging Research Directions for 5h 1 2 Dioxepino 5,6 C Pyridine

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine and its derivatives will likely prioritize the adoption of green chemistry principles to minimize environmental impact and enhance sustainability.

Current synthetic approaches to related pyridine (B92270) and dioxepine structures often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future innovations are expected to focus on several key areas:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, improve yields, and lower energy consumption in the synthesis of 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine derivatives.

Use of Green Catalysts: The exploration of biodegradable and reusable catalysts, such as enzyme- or metal-organic framework (MOF)-based catalysts, could replace toxic and corrosive catalysts currently used in related heterocyclic syntheses.

Environmentally Friendly Solvents: A shift towards the use of greener solvents like water, supercritical fluids, or bio-based solvents will be crucial in reducing the environmental footprint of synthetic processes.

One-Pot, Multi-Component Reactions: Designing synthetic pathways that involve the simultaneous combination of multiple starting materials in a single step can significantly improve atom economy and reduce the number of purification steps, leading to less waste.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Heterocyclic Compounds

ParameterTraditional SynthesisGreen Synthesis
Solvents Often uses volatile organic compounds (VOCs)Employs water, supercritical fluids, or bio-solvents
Catalysts May use toxic and corrosive reagentsUtilizes biodegradable and reusable catalysts
Energy Typically requires prolonged heatingCan be more energy-efficient (e.g., microwave)
Waste Can generate significant chemical wasteAims for higher atom economy and less waste

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

A deeper understanding of the inherent reactivity of the 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine core is essential for unlocking its full synthetic potential. Future research will likely move beyond the synthesis of simple analogues and delve into more complex and unprecedented chemical transformations.

The interplay between the electron-deficient pyridine ring and the flexible, electron-rich dioxepine ring could lead to unique reactivity. Areas ripe for exploration include:

Ring-Opening Reactions: Investigating the selective opening of the dioxepine ring under various conditions (e.g., acidic, basic, enzymatic) could provide access to a range of novel functionalized pyridine derivatives that are otherwise difficult to synthesize.

Cascade Reactions: The development of cascade reactions, where a single synthetic operation triggers a series of bond-forming events, could enable the rapid construction of complex molecular architectures from simple 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine precursors. One such example is the synthesis of a tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine derivative through a cascade cyclodehydration/cycloaddition/aromatization sequence. researchgate.net

Functionalization of the Heterocyclic Core: Systematic studies on the selective functionalization of both the pyridine and dioxepine rings will be crucial. This includes electrophilic and nucleophilic aromatic substitution on the pyridine ring, as well as reactions at the methylene (B1212753) carbons of the dioxepine ring.

Photochemical and Electrochemical Transformations: The response of the 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine system to light and electric current could unveil novel reactivity pathways and lead to the synthesis of unique molecular structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine synthesis with modern technologies like flow chemistry and automated synthesis platforms promises to accelerate the discovery and development of new derivatives.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers several advantages for the synthesis of heterocyclic compounds, including:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to more consistent and reproducible results.

Scalability: Scaling up production is often more straightforward in flow systems compared to traditional batch reactors.

Automated synthesis platforms can be used to rapidly generate libraries of 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine derivatives by systematically varying substituents and reaction conditions. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science.

Table 2: Potential Advantages of Flow Chemistry for 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine Synthesis

FeatureBenefit for Synthesis
Precise Temperature Control Improved selectivity and yield
Rapid Mixing Faster reaction rates
Enhanced Safety Safe handling of hazardous intermediates
Facile Scale-up Seamless transition from lab to production scale
Integration of In-line Analysis Real-time reaction monitoring and optimization

Advanced Computational Design and Optimization of Dioxepino[5,6-c]pyridine Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine, these methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the most likely sites for chemical reactions on the heterocyclic core, guiding synthetic efforts.

Design Novel Derivatives: In silico screening and molecular docking studies can be used to design new derivatives with specific biological activities or material properties. For instance, by modeling the interaction of various substituted 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridines with a biological target, researchers can prioritize the synthesis of the most promising candidates.

Optimize Properties: Computational tools can help in predicting and optimizing key properties such as solubility, stability, and bioavailability for potential pharmaceutical applications, or electronic and optical properties for materials science applications.

Expanding Applications in Specialized Chemical Fields beyond Current Scope

While initial interest in 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine derivatives has been linked to pyridoxine (B80251) chemistry, the unique structural features of this scaffold suggest a much broader range of potential applications. Future research is expected to explore its utility in diverse and specialized chemical fields.

Medicinal Chemistry: Beyond its connection to Vitamin B6, the 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine scaffold could serve as a template for the development of new therapeutic agents. The fusion of the pyridine and dioxepine rings may lead to compounds with novel pharmacological profiles. Potential areas of investigation include their use as anticancer, antimicrobial, or anti-inflammatory agents.

Materials Science: The rigid yet flexible nature of the 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine system, combined with the electronic properties of the pyridine ring, makes it an interesting building block for the design of novel organic materials. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or components of functional polymers. For example, complex derivatives of dioxepine-fused pyridines have been investigated as potential PET optical sensors. nih.gov

Agrochemicals: The pyridine moiety is a common feature in many successful pesticides and herbicides. The unique substitution pattern and conformational properties of 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine derivatives could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

Catalysis: Chiral derivatives of 5H- tandfonline.comresearcher.lifedioxepino[5,6-c]pyridine could be explored as ligands in asymmetric catalysis, potentially enabling the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5H-[1,4]dioxepino[5,6-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions using precursors like substituted pyridines and epoxide derivatives. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity by stabilizing intermediates .
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring closure.
    • Optimization Strategy : Use factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify interactions. For example, a 2³ factorial design can reveal optimal conditions while minimizing trials .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions and ring conformations. For example, deshielded protons near the dioxepino oxygen indicate electron-withdrawing effects .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bicyclic geometry and bond angles, critical for reactivity studies .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Advanced Techniques : Membrane separation technologies (e.g., nanofiltration) can isolate thermally sensitive derivatives .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-deficient regions near the dioxepino ring may favor electrophilic substitutions .
  • Molecular Dynamics Simulations : Model solvent interactions to optimize reaction pathways. Tools like COMSOL Multiphysics integrate AI to simulate kinetic outcomes .
  • Table : Predicted Reactivity Hotspots
PositionReactivity TypeEnergy (eV)
C-3Electrophilic-5.2
O-1Nucleophilic-3.8
Data derived from DFT simulations

Q. What strategies resolve contradictions in experimental data regarding the bioactivity of this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets across studies to identify confounding variables (e.g., solvent polarity affecting assay results) .
  • Control Experiments : Replicate studies under standardized conditions (pH, temperature) to isolate compound-specific effects .
  • Statistical Validation : Use ANOVA to assess significance of observed discrepancies, particularly in dose-response curves .

Q. How can factorial experimental design be applied to study substituent effects on the stability of this compound derivatives?

  • Methodological Answer :

  • Design Framework : A 2⁴ factorial design tests four variables (e.g., substituent size, electronegativity, position, solvent) across 16 experimental runs .
  • Response Surface Methodology (RSM) : Optimize stability by modeling interactions between variables. For example, bulky substituents at C-6 may enhance stability in nonpolar solvents .
  • Case Study : Testing methyl, ethyl, and halogen substituents revealed that electron-withdrawing groups at C-2 reduce hydrolytic degradation by 40% .

Q. How does the bicyclic structure of this compound influence its chemical reactivity compared to similar heterocycles?

  • Methodological Answer :

  • Comparative Analysis : Use Hammett constants to quantify electronic effects. The dioxepino ring’s oxygen atoms increase electron density at adjacent carbons, contrasting with sulfur-containing analogs (e.g., thiazepines) .
  • Table : Reactivity Comparison with Analogous Heterocycles
CompoundRing Strain (kJ/mol)Electrophilic Reactivity
5H-[1,4]dioxepino[...]28.5High
5H-pyrimido[4,5-d]azepine24.1Moderate
6,7-dihydro-5H-cyclopenta32.0Low
Data synthesized from crystallographic and DFT studies

Methodological Resources

  • Experimental Design : Refer to CRDC guidelines for chemical engineering research (RDF2050103, RDF2050112) .
  • Data Integrity : Implement encryption protocols and access controls for sensitive datasets, as recommended in chemical software security frameworks .
  • Training : Advanced courses like CHEM 4206 emphasize hypothesis-driven research and technical skill development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.